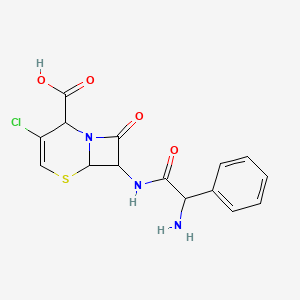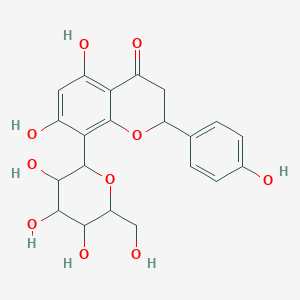
Cefaclor, delta-3-isomer (30 MG)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefaclor, delta-3-isomer (30 MG) is a derivative of cefaclor, a second-generation cephalosporin antibiotic. This compound is known for its antibacterial properties and is used primarily in pharmaceutical applications. The delta-3-isomer of cefaclor is a specific structural variant that exhibits unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cefaclor, delta-3-isomer involves several steps, starting from the basic cephalosporin nucleus. The process typically includes the acylation of the amino group at the 7-position of the cephalosporin core with a phenylglycine derivative. This is followed by chlorination at the 3-position to introduce the chlorine atom .
Industrial Production Methods
Industrial production of cefaclor, delta-3-isomer involves large-scale chemical synthesis under controlled conditions. The process includes the use of solvents, catalysts, and specific reaction conditions to ensure high yield and purity. The final product is then purified and crystallized to obtain the desired isomer .
化学反応の分析
Types of Reactions
Cefaclor, delta-3-isomer undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the reduction of the compound.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while substitution reactions may result in halogenated derivatives .
科学的研究の応用
Cefaclor, delta-3-isomer has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development
Biology: Studied for its antibacterial properties and its effects on bacterial cell wall synthesis
Medicine: Used in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Industry: Employed in the pharmaceutical industry for the production of cefaclor-based medications
作用機序
Cefaclor, delta-3-isomer exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This results in the disruption of cell wall biosynthesis, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Similar compounds to cefaclor, delta-3-isomer include other cephalosporin antibiotics such as:
- Cefadroxil
- Cefoxitin
- Cefuroxime
- Cefpodoxime
- Ceftizoxime .
Uniqueness
Cefaclor, delta-3-isomer is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its delta-3-isomer form allows for specific interactions with bacterial PBPs, making it an effective antibacterial agent .
特性
分子式 |
C15H14ClN3O4S |
|---|---|
分子量 |
367.8 g/mol |
IUPAC名 |
7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-6,9-11,14H,17H2,(H,18,20)(H,22,23) |
InChIキー |
UPMVPDSZPOOATN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(C(=CS3)Cl)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-](/img/structure/B12324036.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)


